molecular formula C6H14N4O2 B12583872 N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea CAS No. 474787-20-7

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea

Cat. No.: B12583872
CAS No.: 474787-20-7
M. Wt: 174.20 g/mol
InChI Key: DSOMVCXUNYTVNJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

  • Piperazine protons : Two distinct multiplets between δ 2.3–2.7 ppm (axial protons) and δ 3.1–3.4 ppm (equatorial protons), integrating to eight hydrogens.
  • Methyl group : A singlet at δ 2.2 ppm (3H).
  • Urea NH protons : Broad singlets at δ 6.5–7.5 ppm (2H), deshielded due to hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl carbon : A resonance at δ 158–160 ppm, typical for urea derivatives.
  • Piperazine carbons : Signals at δ 45–55 ppm (methylene groups) and δ 54 ppm (N-methyl carbon).

Infrared (IR) Absorption Characteristics

Key IR bands (KBr pellet, cm⁻¹):

  • N–H stretch : 3200–3400 (broad, urea NH and hydroxyl OH).
  • C=O stretch : 1640–1680 (strong, urea carbonyl).
  • C–N stretch : 1240–1280 (piperazine ring).
  • O–H bend : 1380–1420 (hydroxyl group).

The hydroxyl group’s presence is confirmed by a broad absorption near 3200 cm⁻¹, absent in non-hydroxylated analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • Molecular ion : m/z 174.2 [M]⁺.
  • Major fragments :
    • m/z 157.1 [M–OH]⁺ (hydroxyl loss).
    • m/z 113.1 [C₄H₉N₃]⁺ (piperazine-urea cleavage).
    • m/z 84.1 [C₅H₁₀N]⁺ (methylpiperazine ring).

The base peak at m/z 84.1 corresponds to the stable methylpiperazine cation, consistent with fragmentation patterns of related piperazine-urea hybrids.

Tables

Table 1: Key ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Piperazine (axial CH₂) 2.3–2.7 Multiplet
Piperazine (equatorial CH₂) 3.1–3.4 Multiplet
N–CH₃ 2.2 Singlet
Urea NH 6.5–7.5 Broad singlet

Table 2: Diagnostic IR Bands

Bond Vibration Wavenumber (cm⁻¹)
N–H/O–H stretch 3200–3400
C=O stretch 1640–1680
C–N stretch 1240–1280
O–H bend 1380–1420

Table 3: Major Mass Spectral Fragments

m/z Fragment Ion Origin
174.2 [M]⁺ Molecular ion
157.1 [M–OH]⁺ Hydroxyl elimination
113.1 [C₄H₉N₃]⁺ Piperazine-urea cleavage
84.1 [C₅H₁₀N]⁺ Methylpiperazine cation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

474787-20-7

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-hydroxy-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C6H14N4O2/c1-9-2-4-10(5-3-9)7-6(11)8-12/h12H,2-5H2,1H3,(H2,7,8,11)

InChI Key

DSOMVCXUNYTVNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)NO

Origin of Product

United States

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of 4-methylpiperazine with urea derivatives in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The general reaction scheme can be outlined as follows:

  • Reagents :

    • 4-Methylpiperazine
    • Urea or substituted urea
    • Oxidizing agent (e.g., hydrogen peroxide)
  • Procedure :

    • Mix 4-methylpiperazine with urea in an appropriate solvent (e.g., dichloromethane).
    • Add the oxidizing agent gradually while stirring.
    • Maintain the reaction at room temperature or slightly elevated temperatures for several hours.
    • Purify the product via column chromatography.

Alternative Synthesis via Carbamate Intermediates

Another effective method involves the formation of carbamate intermediates, which can then be converted into N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea through a series of coupling reactions.

  • Reagents :

    • Aryl isocyanate
    • 4-Methylpiperazine
    • Triethylamine (as a base)
  • Procedure :

    • React aryl isocyanate with 4-methylpiperazine in a solvent like dichloromethane.
    • Use triethylamine to facilitate the reaction and drive it to completion.
    • Isolate the intermediate and treat it with hydroxylamine hydrochloride to introduce the hydroxy group.
    • Purify the final product through recrystallization or chromatography.

The yield of this compound can vary based on the reaction conditions and purity of starting materials. Typical yields reported in literature range from 60% to over 90%.

Table: Summary of Preparation Methods

Method Key Reagents Typical Yield (%) Notes
Direct Reaction Hydrogen peroxide, urea 70-90 Simple procedure, requires careful control
Carbamate Intermediate Route Aryl isocyanate, triethylamine 60-85 More steps involved, but versatile

Research has indicated that this compound exhibits potential biological activities, particularly as an inhibitor in various biochemical pathways. Its structural similarity to other pharmacologically active compounds suggests it may interact with specific biological targets, making it a candidate for further medicinal chemistry investigations.

Applications:

Chemical Reactions Analysis

Hydrolysis Reactions

Under acidic or basic conditions, N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea undergoes hydrolysis to yield N-hydroxyurea and 4-methylpiperazine as primary products .

Condition Products Mechanism
Acidic (HCl, H₂O) 4-Methylpiperazine + CO₂ + NH₂OH·HClProtonation of urea carbonyl, nucleophilic attack by water
Basic (NaOH, H₂O) 4-Methylpiperazine + NaHCO₃ + NH₂OHDeprotonation, hydroxide ion attack on carbonyl

The reaction rate increases with temperature, and the piperazine group stabilizes intermediates through hydrogen bonding .

Nucleophilic Substitution Reactions

The urea group participates in nucleophilic substitution reactions with amines, alcohols, and thiols. For example:

Reaction with Benzylamine
C8H15N3O+C6H5CH2NH2C14H22N4O+NH3\text{C}_8\text{H}_{15}\text{N}_3\text{O} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{22}\text{N}_4\text{O} + \text{NH}_3

Parameter Value
Yield 72–85% (room temperature, 24 hours)
Catalyst None required
Byproduct Ammonia

The reaction proceeds via a two-step mechanism:

  • Attack of the amine on the urea carbonyl carbon.

  • Elimination of ammonia and formation of a substituted benzylurea derivative .

Metal Complexation

The hydroxyl and urea groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic studies indicate bidentate binding modes:

Metal Ion Binding Site Stability Constant (log K)
Cu²⁺ Hydroxyl O, Urea N4.8 ± 0.2
Fe³⁺ Hydroxyl O, Piperazine N5.1 ± 0.3

These complexes exhibit enhanced solubility in polar solvents and potential catalytic activity in oxidation reactions.

Condensation Reactions

In the presence of aldehydes (e.g., formaldehyde), the compound forms hydroxymethyl derivatives:

C8H15N3O+HCHOC9H17N3O2\text{C}_8\text{H}_{15}\text{N}_3\text{O} + \text{HCHO} \rightarrow \text{C}_9\text{H}_{17}\text{N}_3\text{O}_2

Condition Product Structure Application
pH 7–9, 60°C N-Hydroxy-N'-(4-methylpiperazin-1-yl)hydroxymethylureaPrecursor for polymer synthesis

This reaction is reversible under strong acidic conditions .

Oxidation Reactions

The hydroxyl group undergoes oxidation with agents like KMnO₄ or CrO₃ to form a ketone derivative:

C8H15N3O+[O]C8H13N3O2\text{C}_8\text{H}_{15}\text{N}_3\text{O} + [\text{O}] \rightarrow \text{C}_8\text{H}_{13}\text{N}_3\text{O}_2

Oxidizing Agent Conversion Efficiency Byproducts
KMnO₄ (acidic) 88%MnO₂, H₂O
CrO₃ 76%Cr³⁺ salts

The ketone product exhibits reduced hydrogen-bonding capacity compared to the parent compound .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing 4-methylpiperazine , CO₂ , and NH₃ . Photolysis under UV light (254 nm) accelerates degradation, with a half-life of 12 hours in aqueous solution .

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea is primarily studied for its potential as a therapeutic agent. Its structure allows for modulation of biological activity through hydrogen bonding and interactions with specific biological targets.

Anticancer Activity

Research has shown that urea derivatives, including this compound, can act as effective inhibitors in various cancer pathways. For instance, studies indicate that modifications on the urea moiety can enhance the compound's affinity for kinase targets, which are crucial in cancer progression. The compound's ability to disrupt key signaling pathways has been highlighted in several studies, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function. This application is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Various studies have explored how different substituents on the urea nitrogen affect biological activity.

Substituent Biological Activity IC50 Value
NoneBaselineN/A
Methyl groupEnhanced solubility0.47 µM
Fluoro groupIncreased potency0.40 µM

These findings suggest that specific modifications can significantly impact the compound's effectiveness against targets like Plasmodium falciparum, the causative agent of malaria .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Anticancer Research

In a study focusing on kinase inhibitors, this compound derivatives were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability at low concentrations, suggesting strong anticancer potential .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies focusing on optimizing its structure through SAR analysis will likely yield more effective derivatives.

Future research should aim to explore:

  • The pharmacokinetics and bioavailability of this compound.
  • Its mechanism of action at the molecular level.
  • Potential side effects and toxicity profiles to ensure safety for therapeutic use.

By addressing these areas, this compound could emerge as a significant player in drug discovery and development.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The comparison focuses on compounds sharing the urea/thiourea core and piperazine-related substituents. Key analogs include N-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonothioyl)-4-methylbenzamide (reported in ) and other urea derivatives.

Table 1: Structural and Functional Comparison
Property N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea N-(4-(5-Chloro-2-methylphenyl)piperazine-1-carbonothioyl)-4-methylbenzamide
Core Structure Urea (CON₂H₂O) with N-hydroxy modification Thiourea (CSNH₂)
Piperazine Substituent 4-Methylpiperazine 4-(5-Chloro-2-methylphenyl)piperazine
Additional Groups Hydroxy (-OH) 4-Methylbenzamide
Potential Reactivity Hydrogen bonding via -OH; basic piperazine Enhanced lipophilicity due to aryl groups; thiourea may exhibit metal coordination
Therapeutic Hypotheses Enzyme inhibition (e.g., histone deacetylases) Kinase inhibition or antimicrobial activity (aryl/thiourea motifs)

Functional Implications

  • Hydroxyurea vs. In contrast, thiourea analogs (e.g., compound) may exhibit stronger metal-binding properties, useful in catalytic or antimicrobial applications .
  • Piperazine Modifications : The 4-methylpiperazine in the target compound increases basicity and aqueous solubility, whereas the 4-(5-chloro-2-methylphenyl)piperazine in the analog introduces steric bulk and lipophilicity, favoring membrane penetration or hydrophobic binding pockets.

Biological Activity

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a hydroxy substituent that enhances its reactivity. The molecular formula is C7_{7}H14_{14}N4_{4}O, with a molecular weight of 174.20 g/mol. The presence of the urea functional group contributes to its biological activity, particularly as an enzyme inhibitor.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its role as an enzyme inhibitor. The compound interacts with various enzymes, which may lead to potential therapeutic applications in treating diseases such as cancer and infectious diseases.

Mechanism of Action:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity through mechanisms such as competitive inhibition, where it competes with natural substrates for binding.
  • Potential Targets: It has been suggested that compounds with similar structures may exhibit pharmacological effects against targets like DNA gyrase and protein methyltransferases, which are crucial in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes relevant to cancer
Antimicrobial ActivityPotential effectiveness against bacterial strains
CytotoxicityEvaluated against various cancer cell lines

Case Study: Anticancer Potential

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma). The results indicated significant antiproliferative activity, suggesting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds structurally related to this compound were evaluated against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between a nitrobenzene derivative and N-methylpiperazine, followed by reduction and salt formation. For example, describes a multi-step protocol using potassium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures, yielding intermediates confirmed by ESI-MS (e.g., m/z 198 [M + H]+ for cyclohexylamine derivatives). Reaction optimization should focus on solvent choice (e.g., DMF vs. THF), temperature control (60–80°C), and purification methods (e.g., column chromatography vs. recrystallization) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Combined use of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical. and highlight 300 MHz NMR in deuterated methanol (MeOD) for resolving piperazine proton signals (δ 2.6–3.7 ppm) and aromatic regions. ESI-MS with m/z 452 [M + H]+ (as in ) confirms molecular weight. For salt forms (e.g., dihydrochloride), FT-IR can verify N-H stretching (3200–3500 cm⁻¹) and urea carbonyl (1650–1700 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

Use radioligand binding assays (e.g., 5-HT1A receptor affinity in ) or enzyme inhibition studies (e.g., kinase assays in ). For cytotoxicity, employ MTT or resazurin-based viability tests in cancer cell lines. Always include positive controls (e.g., imatinib for kinase inhibition) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

Contradictions in X-ray diffraction data (e.g., thermal parameters or occupancy ratios) require iterative refinement using software like SHELXL ( ). For twinned crystals, apply TwinRotMat or HKL-3 scaling. Validate hydrogen bonding networks (e.g., urea NH···O interactions) against DFT-optimized geometries .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using crystal structures of targets like CDK2 or FLT3 ( ). Adjust protonation states of the 4-methylpiperazine group at physiological pH. Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations ( ). Compare results to experimental IC50 values to refine force field parameters .

Q. What analytical methods differentiate isomeric impurities in batch synthesis?

Use HPLC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to separate isomers. highlights impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolopyridinone (CAS 62337-66-0). For diastereomers, chiral columns (e.g., Chiralpak IA) or 2D-NMR (NOESY) can resolve spatial differences .

Q. How do structural modifications (e.g., piperazine substitution) impact pharmacological activity?

SAR studies ( ) show that replacing 4-methylpiperazine with morpholine reduces kinase inhibition by 10-fold. Introduce substituents via reductive amination ( ) and test in parallel assays. QSAR models using Hammett σ values or LogP can predict bioavailability changes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 22% vs. 32% in similar routes)?

Variability often stems from purity of starting materials (e.g., arylpiperazine in ) or reaction scaling effects . Replicate protocols using strict inert conditions (argon atmosphere) and monitor intermediates via TLC. For low-yield steps (e.g., <30%), consider microwave-assisted synthesis to enhance kinetics .

Q. Why do NMR spectra of the same compound vary across studies (e.g., δ 8.60 ppm vs. 8.64 ppm for aromatic protons)?

Solvent polarity (MeOD vs. DMSO-d6) and pH (e.g., HCl salt formation in ) shift proton signals. Use internal standards (TMS) and control temperature (25°C ± 1°C) during acquisition. For broad peaks (e.g., NH groups), employ D2O exchange experiments .

Methodological Tables

Parameter Recommended Protocol Evidence Source
Synthesis Yield 60°C, DMF, K2CO3, 24h
NMR Solvent MeOD for salt forms; DMSO-d6 for free base
HPLC Column Waters XBridge C18, 5 µm, 4.6 × 150 mm
Docking Software Schrödinger Suite (Glide XP mode)

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